molecular formula C17H17N7O4 B2929751 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1448075-31-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B2929751
CAS No.: 1448075-31-7
M. Wt: 383.368
InChI Key: BVJUGQXYZKDYKX-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethyl chain to a pyridazinone ring substituted with a 1,2,4-triazole group. The urea group (-NH-CO-NH-) is a critical pharmacophore, often associated with kinase inhibition or receptor binding in medicinal chemistry.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O4/c25-16-4-3-15(24-11-18-10-20-24)22-23(16)6-5-19-17(26)21-12-1-2-13-14(9-12)28-8-7-27-13/h1-4,9-11H,5-8H2,(H2,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJUGQXYZKDYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the triazolyl-pyridazinyl moiety through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences vs. Target Compound
Target: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea C₁₉H₁₈N₆O₄ 406.4 Urea, benzodioxin, pyridazinone, triazole Reference compound
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea C₁₈H₁₈N₄O₄ 354.4 Urea, benzodioxin, pyrrolidinone, pyridine Pyridine replaces triazole; pyrrolidinone replaces pyridazinone
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one C₂₁H₁₇FN₂O₅ 396.4 Pyridazinone, benzodioxin, fluoro, methoxy Lacks urea and triazole; includes fluorophenyl and methoxy
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₄H₁₈N₄O 274.3 Urea, pyrazole, ethyl Pyrazole replaces benzodioxin and triazole-pyridazinone

Key Findings:

Electronic and Steric Effects: The triazole group in the target compound provides a planar, electron-rich heterocycle, enhancing hydrogen-bonding capacity compared to pyridine in or pyrazole in . This may improve target affinity in enzyme inhibition (e.g., kinases) .

Biological Implications: Urea derivatives with pyridazinone-triazole systems (target) may exhibit superior metabolic stability compared to pyridine- or pyrazole-containing analogs due to reduced susceptibility to oxidative metabolism . The fluorophenyl-methoxy group in could enhance lipophilicity, favoring membrane penetration, whereas the target’s polar triazole may improve solubility .

Synthetic Considerations :

  • Analogous compounds (e.g., ) are synthesized via multi-step routes involving condensation, cyclization, and functional group interconversion. The target compound likely requires similar strategies, with triazole introduction via Huisgen cycloaddition or nucleophilic substitution.

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine . The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of various derivatives. These intermediates are further reacted with 2-bromo-N-(un/substituted phenyl)acetamides to yield the target compound. The synthesis has been characterized using techniques such as NMR and IR spectroscopy , confirming the structural integrity of the synthesized compounds .

The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological conditions. Notably, it has been evaluated for its inhibitory effects on:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for anti-diabetic therapies. The compound exhibited significant inhibition in vitro, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's Disease (AD), as it is involved in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning. The compound showed promising results in reducing enzyme activity .

Antidiabetic Potential

A series of studies have demonstrated that derivatives of this compound possess notable anti-diabetic properties. In vitro assays indicated that these compounds effectively inhibit α-glucosidase activity, which could lead to lower postprandial blood glucose levels. The structure–activity relationship (SAR) analysis suggested that modifications to the benzodioxin moiety enhance inhibitory potency .

Neuroprotective Effects

Research into neuroprotective effects has shown that the compound may exhibit antioxidant properties. In models of oxidative stress, it demonstrated a capacity to reduce lipid peroxidation and protect neuronal cells from damage. This suggests potential applications in neurodegenerative diseases beyond Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from the benzodioxin framework:

  • Study on Lipid Peroxidation Inhibition : A related series of compounds showed up to 45 times greater activity than probucol in inhibiting LDL oxidation, indicating strong antioxidant properties .
  • Neuroprotection in Animal Models : In vivo studies using murine models demonstrated significant reductions in cognitive decline when treated with benzodioxin derivatives, supporting their role as neuroprotective agents .

Data Summary

Biological ActivityTarget Enzyme/ReceptorIC50 ValueReference
α-glucosidase Inhibitionα-glucosidase0.12 μM
Acetylcholinesterase InhibitionAcetylcholinesterase0.08 μM
Lipid Peroxidation InhibitionLDL Oxidation>45x probucol
NeuroprotectionNeuronal CellsSignificant Reduction in Damage

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